molecular formula C23H20ClN3O B11401817 N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide

N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide

Cat. No.: B11401817
M. Wt: 389.9 g/mol
InChI Key: BLDTZZMLBFKAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • N-(1H-1,3-benzothiazol-2-yl)-arylamides

Uniqueness

N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE is unique due to its specific structural features, such as the presence of a benzyl group and a 4-chlorobenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

N-[1-(1-benzylbenzimidazol-2-yl)ethyl]-4-chlorobenzamide

InChI

InChI=1S/C23H20ClN3O/c1-16(25-23(28)18-11-13-19(24)14-12-18)22-26-20-9-5-6-10-21(20)27(22)15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,25,28)

InChI Key

BLDTZZMLBFKAKU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.